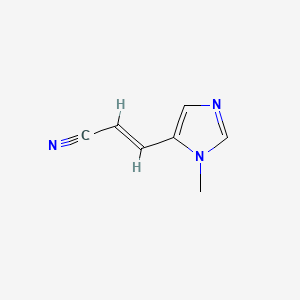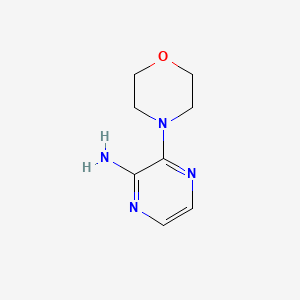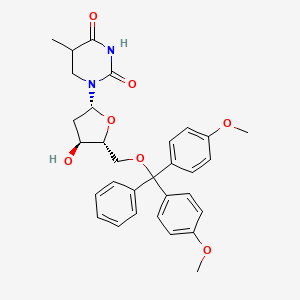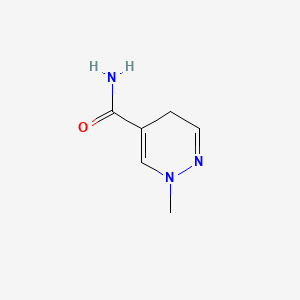
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to inhibit the activity of the protein nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have various biochemical and physiological effects. For example, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile in lab experiments is that it is relatively easy and inexpensive to synthesize. Additionally, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile. One area of research could be to further investigate its potential as a cancer therapy. Another area of research could be to investigate its potential as a treatment for neurodegenerative disorders. Additionally, more research could be done to better understand its mechanism of action and to identify other potential therapeutic targets. Overall, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is a promising compound with many potential applications in the field of biomedical research.
Synthesis Methods
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can be synthesized using a variety of methods, including the reaction between 3-methylimidazole and acrylonitrile in the presence of a base catalyst. Another method involves the reaction between 3-methylimidazole and acrylamide in the presence of a base catalyst. Both methods result in the formation of (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile with high yield.
Scientific Research Applications
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEHUYZUCFLKMJ-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)




![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)



![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)